(R)-BoroAla(+)-Pinanediol-HCl: A Critical Chiral Building Block in the Design of Boronic Acid Transition-State Inhibitors
(R)-BoroAla(+)-Pinanediol-HCl: A Critical Chiral Building Block in the Design of Boronic Acid Transition-State Inhibitors
In the realm of rational drug design, the incorporation of boronic acid pharmacophores has revolutionized the development of transition-state inhibitors. By mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis, boronic acids achieve binding affinities that far surpass traditional non-covalent inhibitors. Among the most critical chiral building blocks in this space is (R)-BoroAla(+)-Pinanediol-HCl (CAS: 919103-31-4) .
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the stereochemical nuances, mechanistic utility, and field-proven experimental workflows associated with this compound.
Chemical Identity & The Stereochemical Paradox
A frequent point of confusion in boronic acid nomenclature is the assignment of absolute configuration. Natural L-alanine possesses the (S) configuration. However, when the carboxylic acid group is replaced by a boronic acid to form "boroAla", the Cahn-Ingold-Prelog (CIP) priorities shift. Because carbon (atomic number 6) outranks boron (atomic number 5), the methyl side chain takes priority over the boronic acid group.
Consequently, an identical spatial arrangement to L-alanine results in an (R) designation. Thus, (R)-boroAla is the structural mimic of L-alanine .
The (+)-pinanediol moiety in (R)-BoroAla(+)-Pinanediol-HCl serves two indispensable functions:
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Stereodirecting Auxiliary: It controls the stereochemical outcome during the Matteson homologation synthesis of the boro-amino acid.
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Protecting Group: It forms a highly stable cyclic boronic ester that protects the electrophilic boron atom from prematurely reacting with coupling reagents or forming inactive boroxines during peptide synthesis.
Mechanistic Role in Transition-State Inhibition
Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues (e.g., Serine, Threonine) within enzyme active sites[1].
When an L-boroAla derivative enters the active site of a serine protease, the empty p-orbital of the boron atom readily accepts a lone pair of electrons from the catalytic serine hydroxyl. The boron transitions from a trigonal planar ( sp2 ) geometry to a tetrahedral ( sp3 ) boronate adduct. This adduct perfectly mimics the high-energy tetrahedral transition state of native peptide bond cleavage, effectively stalling the enzyme's catalytic cycle.
Mechanism of reversible covalent inhibition by boronic acid pharmacophores.
Applications in Drug Discovery & Target Selectivity
Dipeptide boronic acids containing boroAla are among the most potent inhibitors known for targets like Dipeptidyl Peptidase IV (DPP-IV) and various elastases[2]. However, a known challenge with dipeptidyl boronic acids is their propensity to undergo pH-dependent intramolecular cyclization, which can attenuate their potency at physiological pH[3].
To circumvent this, researchers utilize (R)-BoroAla(+)-Pinanediol-HCl to synthesize conformationally constrained analogs or specific sequences that balance extreme potency with target selectivity.
Quantitative Data: Binding Affinities of boroAla Derivatives
| Inhibitor Compound | Target Enzyme | Binding Affinity ( Ki / IC50 ) | Mechanistic Significance |
| Glu-L-boroAla | DPP-IV | Ki = 8.3 nM | Demonstrates 110-fold selectivity for DPP-IV over DPP8, reducing off-target toxicity[2]. |
| Amino-D-lactam-L-boroAla | DPP-IV | Ki = 2.3 nM | Conformationally constrained; resists pH-dependent cyclization, improving physiological potency[4]. |
| MeOSuc-Ala-Ala-Pro-L-boroAla | Elastase | Ki = 67 nM | Acts as a transition-state analog, forming a reversible covalent bond with the active site Serine[1]. |
| Boc-L-Lys(Cbz)-D-boroAla | NG PBP 3 | Ki = 0.43 µM | Targets penicillin-binding proteins by mimicking the D-Ala-D-Ala substrate cleavage site[5]. |
| L-Ala-L-boroPro (Reference) | DPP-IV | Ki = 30 pM | Highly potent but lacks selectivity, highlighting the need for boroAla-based alternatives[2]. |
Experimental Workflows: Synthesis & Deprotection
The integration of (R)-BoroAla(+)-Pinanediol-HCl into a peptide chain requires precise conditions to prevent epimerization of the alpha-carbon. Below are the self-validating protocols for coupling and subsequent deprotection.
Workflow for the synthesis of peptidyl boronic acid inhibitors.
Protocol A: HATU-Mediated Peptide Coupling
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Objective: Couple an N-protected amino acid to the boroAla derivative without racemization.
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Step 1 (Pre-activation): Dissolve 1.0 eq of the N-Boc-Amino Acid and 1.1 eq of HATU in anhydrous DMF. Cool to -10°C under an inert Argon atmosphere.
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Causality: Pre-activation at low temperatures minimizes the formation of oxazolone intermediates, which are the primary culprits behind racemization in peptide synthesis.
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Step 2 (Base Addition): Add 2.5 eq of DIPEA dropwise and stir for 5 minutes.
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Causality: DIPEA deprotonates the carboxylic acid to facilitate HATU activation and provides the necessary basicity to neutralize the HCl salt in the next step.
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Step 3 (Amine Addition): Add 1.0 eq of (R)-BoroAla(+)-Pinanediol-HCl. Stir at -10°C for 1 hour, then gradually allow the reaction to warm to room temperature over 4 hours.
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Causality: The gradual warming ensures complete nucleophilic attack by the sterically hindered boro-amine while maintaining stereochemical integrity.
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Step 4 (Validation): Monitor conversion via LC-MS. Upon completion, quench with saturated NH4Cl , extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
Protocol B: Pinanediol Deprotection via Transesterification
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Objective: Cleave the highly stable (+)-pinanediol protecting group to yield the biologically active free boronic acid.
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Step 1 (Biphasic Setup): Dissolve the protected peptidyl boronate in a 1:1 mixture of diethyl ether and 1M aqueous HCl.
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Causality: Pinanediol esters are resistant to standard hydrolysis. A biphasic system is required to continuously partition the polar product from the non-polar byproduct, driving the equilibrium forward.
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Step 2 (Transesterification): Add 3.0 to 5.0 eq of phenylboronic acid. Stir vigorously at room temperature for 12-24 hours.
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Causality: Phenylboronic acid acts as a sacrificial reagent, undergoing transesterification with the pinanediol to form a highly lipophilic pinanediol-phenylboronate complex.
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Step 3 (Phase Separation): Separate the layers. Wash the aqueous layer (containing the free boro-peptide) three times with a 1:1 mixture of diethyl ether and hexane.
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Causality: Repeated non-polar washing completely extracts the excess phenylboronic acid and the cleaved pinanediol complex, leaving only the pure product in the aqueous phase.
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Step 4 (Isolation): Lyophilize the aqueous layer to obtain the pure free boronic acid inhibitor as a white powder.
References
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Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. Journal of Medicinal Chemistry - ACS Publications.2
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Boron Containing Compounds as Protease Inhibitors. Chemical Reviews - ACS Publications.1
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Synthesis and characterization of constrained peptidomimetic dipeptidyl peptidase IV inhibitors: amino-lactam boroalanines. PubMed - NIH.4
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Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? MDPI.5
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Chemical and Biological Evaluation of Dipeptidyl Boronic Acid Proteasome Inhibitors for Use in Prodrugs and Pro-Soft Drugs Targeting Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.3
